1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one
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Overview
Description
1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one is a compound belonging to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole ring. The methyl group can be introduced through alkylation reactions using methyl halides in the presence of a base. The propanone group can be added via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors for efficient mixing and heat transfer, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced alcohol derivatives, and substituted benzimidazole compounds with various functional groups .
Scientific Research Applications
1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: The parent compound of the benzimidazole family, known for its broad range of biological activities.
2-methyl-1H-benzo[d]imidazole: A methyl-substituted derivative with similar properties.
1-(2-chloro-1H-benzo[d]imidazol-5-yl)propan-1-one: A chloro-substituted analogue with potential antimicrobial activity.
Uniqueness
1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(2-methyl-3H-benzimidazol-5-yl)propan-1-one |
InChI |
InChI=1S/C11H12N2O/c1-3-11(14)8-4-5-9-10(6-8)13-7(2)12-9/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
VUYJLYDNQUJBTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)N=C(N2)C |
Origin of Product |
United States |
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